(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Overview
Description
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Ring: Starting from 2-aminothiophenol and ethyl bromoacetate, the benzo[d]thiazole ring is formed through a cyclization reaction.
Introduction of the Morpholinoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carbaldehyde and acryloyl chloride in the presence of a base to form the acrylamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The ethoxy group on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride may be studied for its potential as a bioactive molecule. It could be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure may impart unique physical and chemical characteristics to the materials.
Mechanism of Action
The mechanism of action of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzo[d]thiazole and thiophene rings could facilitate binding to hydrophobic pockets, while the morpholinoethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
- (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Uniqueness
Compared to similar compounds, (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride may exhibit unique properties due to the presence of the ethoxy group on the benzo[d]thiazole ring and the morpholinoethyl group. These structural features could influence its reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2.ClH/c1-2-28-17-5-7-19-20(16-17)30-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)8-6-18-4-3-15-29-18;/h3-8,15-16H,2,9-14H2,1H3;1H/b8-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHWXTUQBTSLX-WVLIHFOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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